"1,3-Dibromo-2-(3-bromophenoxy)benzene" CAS number 337513-53-8
"1,3-Dibromo-2-(3-bromophenoxy)benzene" CAS number 337513-53-8
An In-Depth Technical Guide to 1,3-Dibromo-2-(3-bromophenoxy)benzene (CAS Number: 337513-53-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dibromo-2-(3-bromophenoxy)benzene, a member of the polybrominated diphenyl ether (PBDE) class of compounds, identified by CAS number 337513-53-8. Also known as 2,3',6-Tribromodiphenyl ether or PBDE 27, this compound is relevant to environmental science and toxicology, and its potential biological activities are of interest to researchers in drug development. This document consolidates available data on its physicochemical properties, provides a detailed plausible synthesis protocol, and explores its known and potential biological effects, with a focus on its role as an endocrine disruptor and its impact on cellular signaling pathways.
Chemical and Physical Properties
1,3-Dibromo-2-(3-bromophenoxy)benzene is a tribrominated diphenyl ether. While extensive experimental data for this specific congener is not widely published, a summary of its known and computed properties is presented below.
| Property | Value | Source |
| CAS Number | 337513-53-8 | |
| Synonyms | 2,3',6-Tribromodiphenyl ether, PBDE 27 | [1] |
| Molecular Formula | C₁₂H₇Br₃O | |
| Molecular Weight | 406.89 g/mol | |
| Physical State | Likely a solid or oil at room temperature | |
| Melting Point | -107.3 °C (for a 50 µg/mL solution in Isooctane) | [1] |
| Boiling Point | 99.2 °C (for a 50 µg/mL solution in Isooctane) | [1] |
| Flash Point | 10.4 °F (-12 °C) (closed cup, for a 50 µg/mL solution in Isooctane) | [1] |
| Solubility | Expected to be soluble in organic solvents like isooctane. | [1] |
Synthesis and Characterization
Experimental Protocol: Ullmann Condensation for the Synthesis of 1,3-Dibromo-2-(3-bromophenoxy)benzene
This protocol describes a potential synthesis route.
Reactants:
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1,3-Dibromo-2-iodobenzene
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3-Bromophenol
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Copper(I) iodide (CuI)
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A suitable ligand (e.g., 1,10-phenanthroline)
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A suitable base (e.g., potassium carbonate or cesium carbonate)
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A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Procedure:
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To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenol (1.0 equivalent), the base (2.0 equivalents), and the solvent.
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Stir the mixture at room temperature for 30 minutes to form the phenoxide.
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Add CuI (0.1 equivalents) and the ligand (0.2 equivalents) to the reaction mixture.
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Add 1,3-Dibromo-2-iodobenzene (1.2 equivalents) to the flask.
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Heat the reaction mixture to a temperature between 100-150°C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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After completion, cool the reaction mixture to room temperature and quench with an aqueous solution of ammonium chloride.
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Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 1,3-Dibromo-2-(3-bromophenoxy)benzene.
Characterization
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Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak cluster characteristic of a tribrominated compound, with isotopic peaks for bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of bromine atoms and cleavage of the ether bond.
Biological Activity and Signaling Pathways
As a member of the PBDE family, 1,3-Dibromo-2-(3-bromophenoxy)benzene is presumed to share similar biological activities, primarily as an endocrine-disrupting chemical.
Endocrine Disruption
PBDEs are known to interfere with the endocrine system, particularly thyroid and androgen signaling.
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Thyroid Hormone System: PBDEs and their hydroxylated metabolites are structurally similar to thyroid hormones (T3 and T4). This allows them to bind to thyroid hormone transport proteins, such as transthyretin (TTR), and thyroid hormone receptors (TRs), potentially disrupting thyroid hormone homeostasis. This can lead to altered levels of circulating thyroid hormones and impact development and metabolism.
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Androgen Receptor Signaling: Some PBDEs have been shown to act as antagonists to the androgen receptor (AR). By binding to the AR, they can inhibit the action of androgens like testosterone, which could have implications for reproductive health.
Disruption of Calcium Homeostasis
There is evidence to suggest that specific PBDE congeners can disrupt intracellular calcium (Ca²⁺) signaling. One study has specifically implicated PBDE 27 in the disturbance of intracellular Ca²⁺ homeostasis, with the endoplasmic reticulum and mitochondria being the likely sources of the dysregulation. Disruption of Ca²⁺ signaling can have widespread effects on cellular processes, including neurotransmission, muscle contraction, and apoptosis.
Visualizations
Experimental Workflow: Synthesis of 1,3-Dibromo-2-(3-bromophenoxy)benzene via Ullmann Condensation
Caption: Workflow for the synthesis of 1,3-Dibromo-2-(3-bromophenoxy)benzene.
Signaling Pathway: Potential Disruption of Thyroid Hormone Signaling by PBDEs
Caption: Potential disruption of thyroid hormone signaling by PBDE 27.
Signaling Pathway: Potential Disruption of Androgen Receptor Signaling by PBDEs
Caption: Potential antagonism of the androgen receptor by PBDE 27.
Logical Relationship: PBDE 27 and Disruption of Intracellular Calcium Homeostasis
Caption: Postulated mechanism of PBDE 27-induced calcium dysregulation.
Conclusion
1,3-Dibromo-2-(3-bromophenoxy)benzene (CAS 337513-53-8) is a member of the environmentally persistent and biologically active class of polybrominated diphenyl ethers. While specific data for this congener is limited, its structural similarity to other well-studied PBDEs suggests a high potential for endocrine disruption, particularly of the thyroid and androgen systems, and interference with critical cellular signaling pathways such as calcium homeostasis. This technical guide provides a foundation for researchers and drug development professionals interested in this compound, highlighting the need for further experimental investigation into its synthesis, characterization, and specific biological mechanisms of action. The provided protocols and pathway diagrams serve as a valuable resource for designing future studies.
